

Application Notes and Protocols: Tariquidar in Combination with Doxorubicin

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Compound of Interest

Compound Name: *Tariquidar*

Cat. No.: *B1662512*

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These application notes provide a comprehensive overview of the use of **Tariquidar** in combination with doxorubicin to overcome multidrug resistance (MDR) mediated by the P-glycoprotein (P-gp) efflux pump. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in evaluating this combination therapy.

Introduction

P-glycoprotein (P-gp), encoded by the MDR-1 gene, is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents, including doxorubicin, out of cancer cells, thereby reducing their intracellular concentration and efficacy.^[1] This mechanism is a major contributor to the development of multidrug resistance in various cancers. **Tariquidar** (XR9576) is a potent, third-generation, non-competitive inhibitor of P-gp.^{[2][3]} It binds with high affinity to P-gp, inhibiting its ATPase activity and restoring the sensitivity of resistant tumor cells to P-gp substrates like doxorubicin.^{[3][4]} **Tariquidar** has also been shown to inhibit the Breast Cancer Resistance Protein (BCRP/ABCG2).^[4] This document outlines protocols for investigating the synergistic effects of **Tariquidar** and doxorubicin.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies investigating the combination of **Tariquidar** and doxorubicin.

Table 1: In Vitro Efficacy of **Tariquidar** in Reversing Doxorubicin Resistance

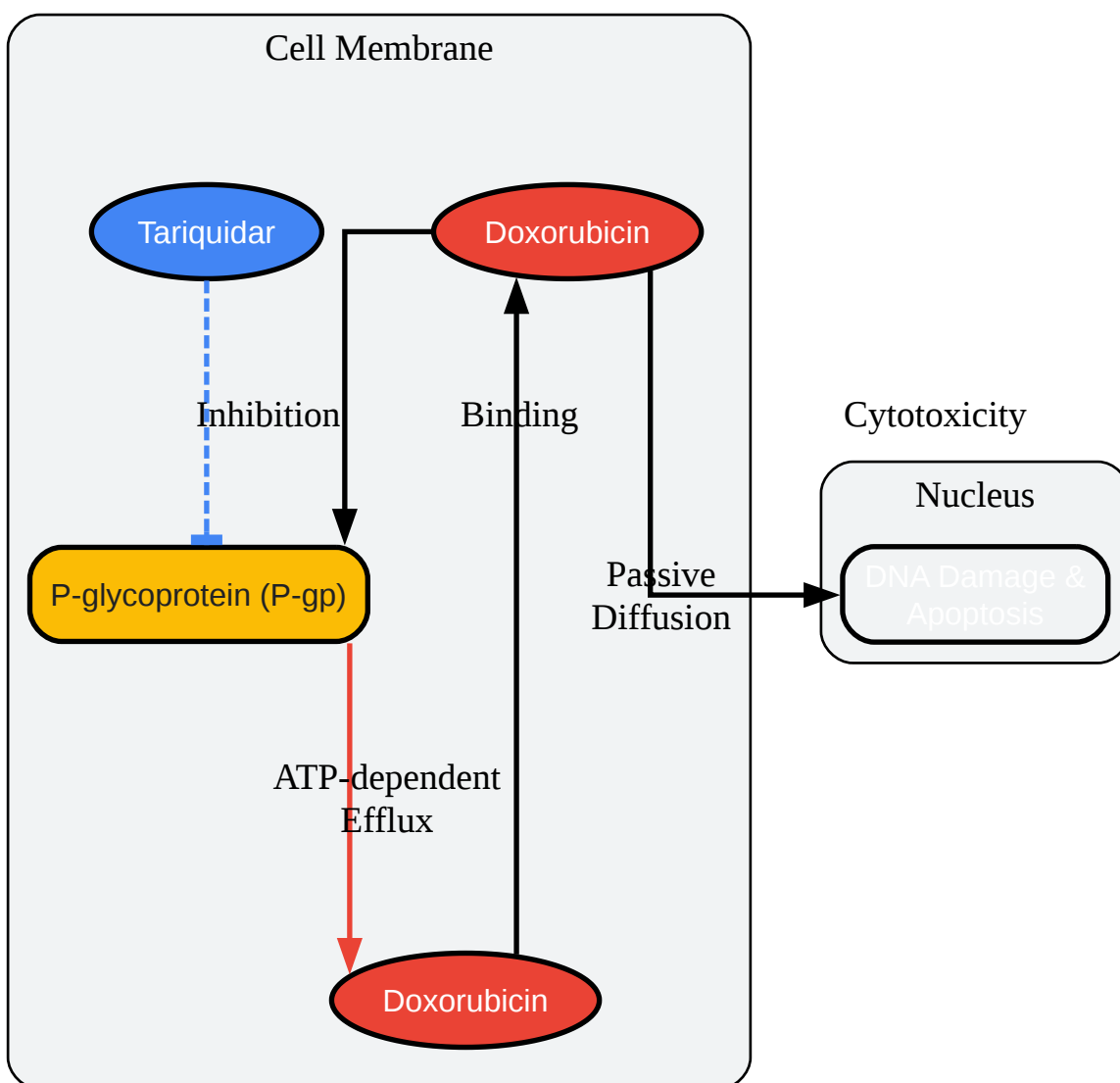
Cell Line	Tariquidar Concentration	Doxorubicin Resistance Fold-Change	Reference
NCI/ADRRes	300 nM	From 104-fold to 7-fold	[5]
ABCB1-expressing cells	100 nM	30-fold decrease in resistance	[6]

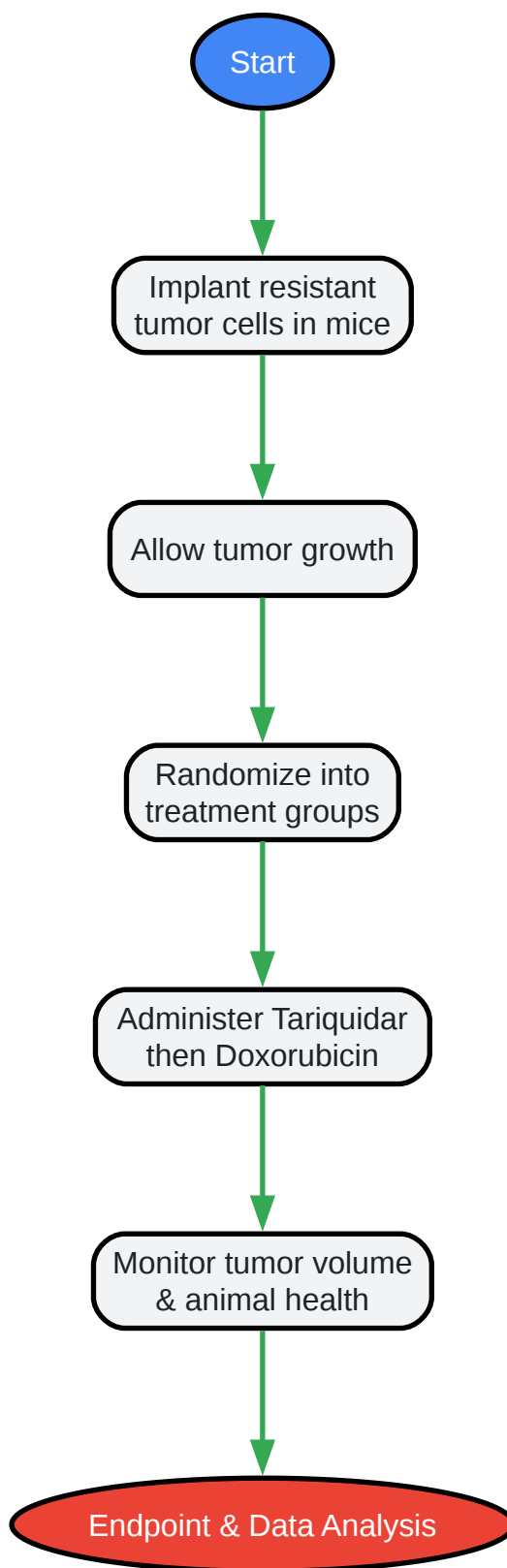
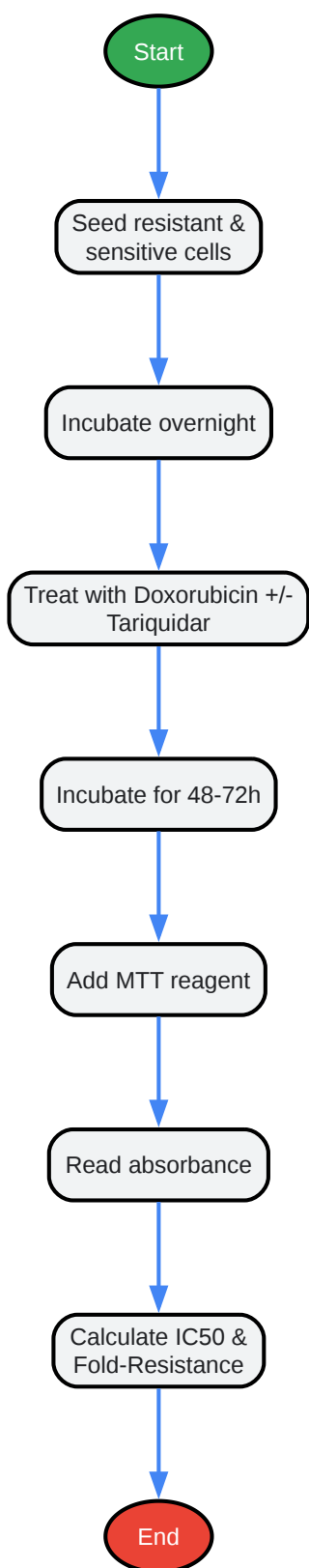
Table 2: Clinical Pharmacokinetic and Pharmacodynamic Parameters

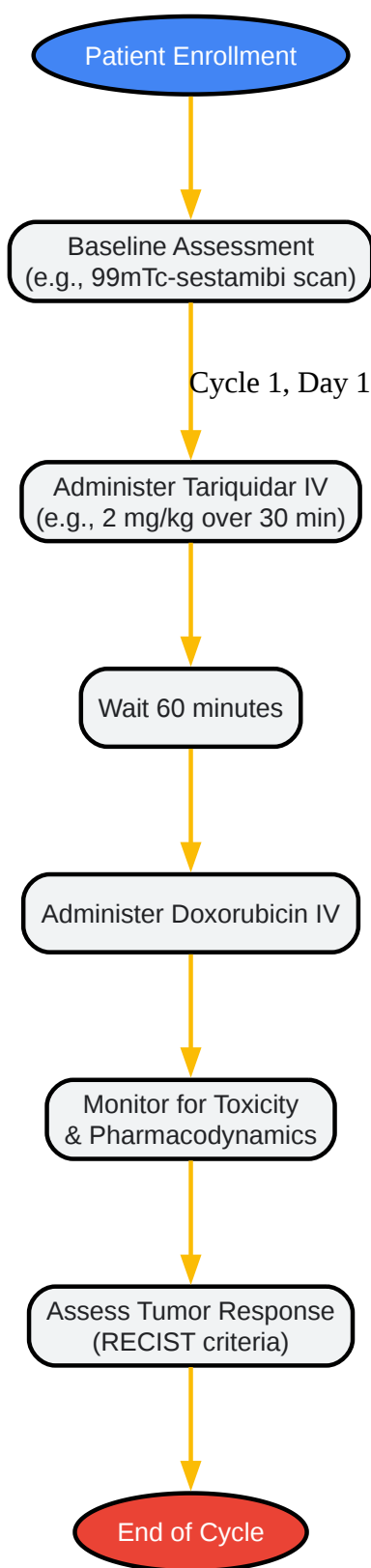
Parameter	Value	Population	Reference
Doxorubicin Systemic Exposure (AUC) Increase with Tariquidar	26%	Adults	[4]
99mTc-sestamibi Tumor Accumulation Increase	22%	Children and Adolescents	[4] [7]
99mTc-sestamibi Tumor Uptake Increase (in responders)	40% (range, 10-63%)	Adult Breast Cancer Patients	[8]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism of P-gp-mediated doxorubicin efflux and its inhibition by **Tariquidar**, leading to increased intracellular doxorubicin concentration and cytotoxicity.







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